2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Compounds with methoxyphenyl groups are often used in the synthesis of various pharmaceuticals and other organic compounds due to their chemical properties . They can be part of larger molecules with complex structures .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process can vary depending on the specific compound and the desired end product .Molecular Structure Analysis
Methoxyphenyl compounds often have complex molecular structures. For example, a compound with a similar structure, “3-(4-Methoxyphenyl)propanal”, has a molecular formula of C10H12O2 . The structure of these compounds can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving methoxyphenyl compounds can be complex and varied. They can participate in a wide range of reactions, depending on their specific structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “3-(4-Methoxyphenyl)propanal” has an average mass of 164.201 Da . Its solubility and other properties can be determined through experimental analysis .Scientific Research Applications
- Results/Outcomes : New phosphines with various structures and tunable properties have been designed using this approach .
- Results/Outcomes : Formation of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, a versatile intermediate for further functionalization .
- Results/Outcomes : Improved mechanical properties and rapid curing in photopolymerization processes .
Organophosphorus Chemistry
Synthesis of Nitrobenzamide Derivatives
Flavor and Fragrance Chemistry
Photocurable Materials
Boron-Containing Ligands in Coordination Chemistry
Safety And Hazards
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)12-6-7-13-8-10-14(18-5)11-9-13/h8-11H,6-7,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNJYHQBUIHZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674699 | |
Record name | 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1073371-72-8 | |
Record name | 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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